N-Butyl-d9-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

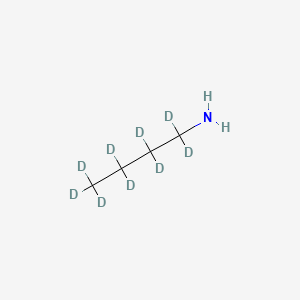

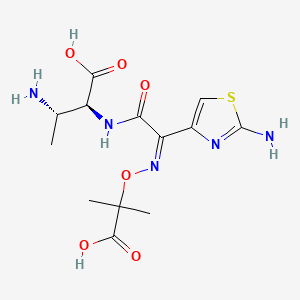

N-Butyl-d9-amine is an organic compound, specifically an amine . It is one of the four isomeric amines of butane, the others being sec-butylamine, tert-butylamine, and isobutylamine . It is a colorless liquid that acquires a yellow color upon storage in air . It is known to have the fishy, ammonia-like odor common to amines .

Synthesis Analysis

N-Butylamine is produced by the reaction of ammonia and alcohols over alumina . The reaction is as follows: CH3(CH2)3OH + NH3 → CH3(CH2)3NH2 + H2O . A comparative study showed that n-butylamine is one of the most effective additives for the analysis of metabolite composition in electrospray ionization (ESI) in negative ion mode (ESI(-)) .Molecular Structure Analysis

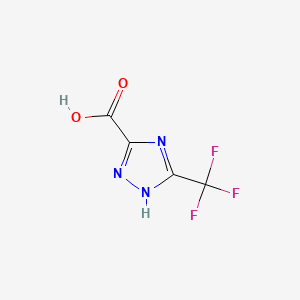

The molecular formula of N-Butyl-d9-amine is C4H11N . The average mass is 73.137 Da and the monoisotopic mass is 73.089149 Da .Chemical Reactions Analysis

N-Butylamine exhibits reactions typical of other simple alkyl amines, i.e., alkylation, acylation, condensation with carbonyls . It forms complexes with metal ions, examples being cis- and trans-[PtI2(NH2Bu)2] .Physical And Chemical Properties Analysis

N-Butyl-d9-amine has a density of 0.7±0.1 g/cm3 . Its boiling point is 77.3±3.0 °C at 760 mmHg . The vapor pressure is 97.3±0.1 mmHg at 25°C . The enthalpy of vaporization is 31.8±0.0 kJ/mol . The flash point is -14.4±0.0 °C . The index of refraction is 1.406 .科学的研究の応用

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines, related to N-Butyl-d9-amine, are versatile intermediates for asymmetric synthesis of amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

Oxidation Products of Antioxidants

Studies on N,N′-substituted p-phenylenediamines, closely related to N-Butyl-d9-amine, reveal insights into their electrochemical and spectroscopic properties and their role as antioxidants in the rubber industry (Rapta et al., 2009).

Biomass-Based Alcohol Amination

Amines, including those related to N-Butyl-d9-amine, are key intermediates in chemical industry applications, including the synthesis of agrochemicals, pharmaceuticals, and food additives. Catalytic amination of biomass-based alcohols is an important process in this context (Pera‐Titus & Shi, 2014).

Tautomerism in Drug Development

The study of N-substituted acridin-9-amines, which are structurally similar to N-Butyl-d9-amine, provides insights into their structural and spectroscopic properties, crucial for developing anticancer and antibacterial drugs (Krzymiński et al., 2020).

Synthesis of N-Methyl- and N-Alkylamines

Reductive amination processes using cobalt oxide nanoparticles demonstrate efficient methods for synthesizing N-methylated and N-alkylated amines, which are structurally similar to N-Butyl-d9-amine (Senthamarai et al., 2018).

Amination Kinetics in Polymer Chemistry

The kinetics of amination reactions involving butylamine isomers, including compounds related to N-Butyl-d9-amine, are studied for applications in polyelectrolyte chemistry (Kawabe & Yanagita, 1973).

Catalytic Amination for Amine Synthesis

Catalytic processes involving biomass-based alcohols and amines, closely related to N-Butyl-d9-amine, are crucial for synthesizing a wide range of amines used in various industrial applications (Murugesan et al., 2020).

Safety And Hazards

特性

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/i1D3,2D2,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQABUPZFAYXKJW-YNSOAAEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butyl-d9-amine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B565910.png)

![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)

![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)